

# Side-by-side analysis of the safety profiles of different IDH1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Crelosidenib |           |
| Cat. No.:            | B10856147    | Get Quote |

# Decoding the Safety Landscape of IDH1 Inhibitors: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of targeted therapies is paramount. This guide provides a side-by-side analysis of the safety profiles of three prominent IDH1 inhibitors: ivosidenib (Tibsovo®), olutasidenib (Rezlidhia®), and vorasidenib (Voranigo®). The information is compiled from publicly available clinical trial data and prescribing information to facilitate an objective comparison.

Isocitrate dehydrogenase 1 (IDH1) inhibitors have emerged as a significant advancement in the treatment of cancers harboring IDH1 mutations, primarily in acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These agents work by selectively targeting the mutant IDH1 enzyme, leading to a decrease in the oncometabolite 2-hydroxyglutarate (2-HG) and promoting cellular differentiation.[2] While their efficacy is well-documented, a thorough understanding of their associated adverse events is crucial for optimizing patient management and informing future drug development.

### **Comparative Safety Profiles at a Glance**

The following tables summarize the most common and serious adverse reactions observed in pivotal clinical trials for ivosidenib, olutasidenib, and vorasidenib. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, disease settings, and trial designs.



**Table 1: Common Adverse Reactions (Incidence ≥20%)** 

| Adverse Reaction | lvosidenib<br>(Tibsovo®)[3]                            | Olutasidenib<br>(Rezlidhia®)[4]                        | Vorasidenib<br>(Voranigo®) |
|------------------|--------------------------------------------------------|--------------------------------------------------------|----------------------------|
| Gastrointestinal | Diarrhea (34%),<br>Nausea (31%),<br>Constipation (20%) | Nausea (38%),<br>Diarrhea (20%),<br>Constipation (26%) | Diarrhea (25%),<br>Nausea  |
| Constitutional   | Fatigue (39%), Edema<br>(32%), Pyrexia (23%)           | Fatigue/Malaise<br>(36%), Pyrexia (24%)                | Fatigue (37%)              |
| Musculoskeletal  | Arthralgia (36%)                                       | Arthralgia (28%)                                       | Musculoskeletal pain (26%) |
| Respiratory      | Dyspnea (33%),<br>Cough (22%)                          | Dyspnea (24%)                                          | -                          |
| Hematologic      | Leukocytosis (38%)                                     | Leukocytosis (25%)                                     | -                          |
| Dermatologic     | Rash (26%)                                             | Rash (24%)                                             | -                          |
| Neurologic       | -                                                      | -                                                      | Headache, Seizure<br>(16%) |
| Metabolic/Lab    | Electrocardiogram QT<br>Prolongation (26%)             | Transaminitis (20%)                                    | -                          |
| Infections       | -                                                      | -                                                      | COVID-19 (33%)             |
| Other            | Mucositis (28%)                                        | Mucositis (23%)                                        | -                          |

Note: This table includes adverse reactions with an incidence of 20% or greater in the respective pivotal trials. Dashes indicate that the adverse event was not reported at this frequency.

#### **Table 2: Serious Adverse Reactions of Note**



| Adverse Reaction         | lvosidenib<br>(Tibsovo®)         | Olutasidenib<br>(Rezlidhia®)                   | Vorasidenib<br>(Voranigo®)                             |
|--------------------------|----------------------------------|------------------------------------------------|--------------------------------------------------------|
| Differentiation Syndrome | 10%                              | 16% (Grade 3/4: 8%)                            | Not reported in glioma trials                          |
| Hepatotoxicity           | Elevations in AST/ALT are common | Hepatotoxicity in 23%<br>(Grade 3/4: 13%)      | Grade 3 or 4 ALT increased (10%), AST increased (4.8%) |
| QTc Prolongation         | 7% (Serious)                     | Not a prominent reported serious adverse event | Not a prominent reported serious adverse event         |
| Leukocytosis             | 10% (Serious)                    | Grade 3 or higher: 9%                          | Not reported in glioma trials                          |
| Neurological             | Guillain-Barré<br>Syndrome (<1%) | -                                              | Seizure (3% serious)                                   |

## **Key Safety Considerations**

Several key adverse events warrant particular attention when working with IDH1 inhibitors.

#### **Differentiation Syndrome**

A serious and potentially fatal adverse reaction, differentiation syndrome (DS), is a known class effect of IDH inhibitors used in leukemia. It is characterized by a rapid proliferation and differentiation of myeloid cells and can manifest with symptoms such as fever, dyspnea, weight gain, pulmonary infiltrates, and renal failure. Early recognition and management with corticosteroids are critical. Both ivosidenib and olutasidenib have boxed warnings for differentiation syndrome. In clinical trials for relapsed or refractory AML, differentiation syndrome was reported in 19% of patients treated with ivosidenib and 16% of patients treated with olutasidenib.

#### **Hepatotoxicity**

Liver-related adverse events, including elevations in liver transaminases (ALT and AST), are another important consideration. Olutasidenib has been associated with a notable incidence of



hepatotoxicity, with 23% of patients in a clinical trial experiencing this adverse event, 13% of which were Grade 3 or 4. Vorasidenib also demonstrated a significant rate of Grade 3 or 4 ALT and AST elevations. While ivosidenib is also associated with liver enzyme elevations, the reported rates of severe hepatotoxicity appear to be lower. Close monitoring of liver function is essential for all patients receiving IDH1 inhibitors.

#### **QTc Prolongation**

Ivosidenib has been associated with prolongation of the QTc interval on electrocardiograms, which can increase the risk of life-threatening cardiac arrhythmias. In a pivotal trial, 26% of patients experienced any grade of QTc prolongation, with 7% being serious. This risk necessitates baseline and periodic ECG monitoring, as well as careful management of electrolytes. QTc prolongation has not been highlighted as a major safety concern for olutasidenib or vorasidenib in their respective prescribing information.

#### **Experimental Protocols of Pivotal Trials**

The safety data presented in this guide are primarily derived from the following key clinical trials:

- Ivosidenib (Tibsovo®): The pivotal data for ivosidenib in relapsed or refractory AML comes from the open-label, single-arm, multicenter Phase 1 trial, AG120-C-001 (NCT02074839). This study evaluated the safety, tolerability, and clinical activity of ivosidenib in patients with advanced hematologic malignancies harboring an IDH1 mutation. The dose-escalation phase was followed by an expansion phase at the recommended dose of 500 mg once daily. Safety assessments included monitoring of adverse events, clinical laboratory values, and electrocardiograms.
- Olutasidenib (Rezlidhia®): The approval of olutasidenib for relapsed or refractory AML was based on the results of the open-label, single-arm, multicenter Phase 1/2 trial, Study 2102-HEM-101 (NCT02719574). Patients received olutasidenib 150 mg twice daily in 28-day cycles. The primary endpoint for the Phase 2 portion was the rate of complete remission plus complete remission with partial hematologic recovery. Safety was a key secondary endpoint, with comprehensive monitoring for adverse events.
- Vorasidenib (Voranigo®): The safety and efficacy of vorasidenib in IDH-mutant glioma were evaluated in the randomized, double-blind, placebo-controlled Phase 3 INDIGO trial



(NCT04164901). Patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation were randomized to receive either vorasidenib 40 mg once daily or placebo. The primary endpoint was progression-free survival. Safety was assessed through the regular monitoring and grading of adverse events.

### **Signaling Pathway and Experimental Workflow**

The development and evaluation of IDH1 inhibitors follow a structured pathway from preclinical investigation to clinical application. The diagram below illustrates the general workflow for assessing the safety of these targeted agents in a clinical trial setting.





Click to download full resolution via product page



Caption: Workflow of safety assessment for IDH1 inhibitors from preclinical studies to post-marketing.

This comprehensive overview of the safety profiles of ivosidenib, olutasidenib, and vorasidenib provides a valuable resource for the scientific community. Acknowledging the distinct adverse event profiles of each agent is critical for informed clinical decision-making and the continued development of safer and more effective targeted therapies for patients with IDH1-mutated cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Open-label Study of FT-2102 With or Without Azacitidine or Cytarabine in Patients With AML or MDS With an IDH1 Mutation [clin.larvol.com]
- 3. tandfonline.com [tandfonline.com]
- 4. UCSD Glioma Trial → Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clinicaltrials.ucsd.edu]
- To cite this document: BenchChem. [Side-by-side analysis of the safety profiles of different IDH1 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856147#side-by-side-analysis-of-the-safety-profiles-of-different-idh1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com